2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,5-dioxopyrrolidinyl group and an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,5-dioxopyrrolidinyl Group: The 2,5-dioxopyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a suitable precursor such as succinimide.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with isopropylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidinyl moiety, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and affecting various biochemical pathways. For example, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(methyl)acetamide
- 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(ethyl)acetamide
- 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(butyl)acetamide
Uniqueness
Compared to its analogs, 2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide exhibits unique properties due to the presence of the isopropyl group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the isopropyl group may influence the compound’s binding affinity to specific molecular targets, making it a more potent and selective agent in certain applications.
Properties
Molecular Formula |
C13H22N4O3 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-[4-(2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H22N4O3/c1-9(2)14-12(19)8-16-3-5-17(6-4-16)10-7-11(18)15-13(10)20/h9-10H,3-8H2,1-2H3,(H,14,19)(H,15,18,20) |
InChI Key |
UFSQCZWKGPANDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C2CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.